3-Ethyl Haloperidol Decanoate
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Overview
Description
3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent neuroleptic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it suitable for patients requiring long-term medication management .
Mechanism of Action
Target of Action
The primary target of 3-Ethyl Haloperidol Decanoate, similar to Haloperidol, is the dopamine receptor (mainly D2) . These receptors are found in the brain, particularly within the mesolimbic and mesocortical systems . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
This compound exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonism is thought to alleviate psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .
Biochemical Pathways
The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Haloperidol Decanoate. After administration, Haloperidol is detectable in plasma within one hour . Peak plasma levels are obtained within three to seven days . The plasma levels of Haloperidol strongly correlate with the dose administered . The drug is metabolized in the liver, primarily by glucuronidation and CYP-mediated oxidation . About 30% of the drug is excreted in the urine .
Result of Action
The clinical condition of about two-thirds of the patients remained unchanged or improved, compared with the period of oral treatment . During the first two months of treatment, there was more rigidity and tremor, but from the third month, the extrapyramidal symptoms were less pronounced than during the period of oral neuroleptics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coadministration with certain drugs like carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected . Furthermore, interethnic and pharmacogenetic differences in Haloperidol metabolism may also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl Haloperidol Decanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is primarily used in the treatment of psychiatric disorders, including schizophrenia and bipolar disorder.
Comparison with Similar Compounds
Similar Compounds
Haloperidol Decanoate: A closely related compound with similar pharmacological properties but without the ethyl group.
Fluphenazine Decanoate: Another long-acting antipsychotic with a different chemical structure but similar therapeutic uses.
Zuclopenthixol Decanoate: A long-acting antipsychotic with a different mechanism of action but used for similar indications.
Uniqueness
3-Ethyl Haloperidol Decanoate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties. The addition of the ethyl group enhances its lipophilicity, leading to a longer duration of action compared to other similar compounds .
Properties
CAS No. |
1797982-02-5 |
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Molecular Formula |
C33H45ClFNO3 |
Molecular Weight |
558.175 |
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3 |
InChI Key |
ODANWSUZWFYXTO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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